molecular formula C8H11NO4S2 B14259747 N-(Methanesulfonyl)-N-methylbenzenesulfonamide CAS No. 183744-36-7

N-(Methanesulfonyl)-N-methylbenzenesulfonamide

Katalognummer: B14259747
CAS-Nummer: 183744-36-7
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: QEVDAGLEBVZVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Methanesulfonyl)-N-methylbenzenesulfonamide is an organosulfur compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of both methanesulfonyl and benzenesulfonamide groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(Methanesulfonyl)-N-methylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with N-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as an electrophile and the N-methylbenzenesulfonamide serving as a nucleophile .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Methanesulfonyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce sulfide derivatives .

Wissenschaftliche Forschungsanwendungen

N-(Methanesulfonyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(Methanesulfonyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(Methanesulfonyl)-N-methylbenzenesulfonamide include:

  • N-(Methanesulfonyl)benzamide
  • N-Methylbenzenesulfonamide
  • Methanesulfonyl chloride

Uniqueness

This compound is unique due to the presence of both methanesulfonyl and benzenesulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

183744-36-7

Molekularformel

C8H11NO4S2

Molekulargewicht

249.3 g/mol

IUPAC-Name

N-methyl-N-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-9(14(2,10)11)15(12,13)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI-Schlüssel

QEVDAGLEBVZVRG-UHFFFAOYSA-N

Kanonische SMILES

CN(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.